molecular formula C11H13N3O4 B1303194 5-Morpholino-2-nitrobenzenecarboxamide CAS No. 404009-38-7

5-Morpholino-2-nitrobenzenecarboxamide

Cat. No.: B1303194
CAS No.: 404009-38-7
M. Wt: 251.24 g/mol
InChI Key: GRAJYPRJHNYASS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-nitrobenzenecarboxamide typically involves the reaction of 2-nitrobenzenecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-2-nitrobenzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Molecular Biology and Genetic Research

5-Morpholino-2-nitrobenzenecarboxamide is primarily utilized in the development of Morpholino antisense oligonucleotides (MOs), which are synthetic molecules designed to bind to specific RNA sequences. These compounds can modify gene expression by blocking translation or altering splicing of pre-mRNA. The following are notable applications:

  • Gene Knockdown : Morpholinos are widely used for gene knockdown in research settings, allowing scientists to study gene function and the effects of specific genes on biological processes. They provide a powerful tool for investigating gene roles in model organisms such as zebrafish and mice .
  • Therapeutic Applications : Morpholinos have shown promise in therapeutic applications, particularly for genetic disorders. For instance, they have been explored for their potential to treat Spinal Muscular Atrophy by modifying SMN2 splicing, leading to increased survival rates in animal models .
  • Targeting Viral Infections : Research has indicated that Morpholinos can be effective against viral pathogens. Studies are ongoing to evaluate their efficacy against viruses such as influenza and COVID-19 by disrupting viral RNA functions .

Medicinal Chemistry

The compound's structure allows it to interact with biological molecules effectively, making it a candidate for drug development:

  • Anticancer Potential : There is ongoing research into the anticancer properties of Morpholino derivatives, including this compound. These compounds may inhibit cancer cell proliferation by modulating specific oncogenes or tumor suppressor genes .
  • Bioactive Compound Development : The compound has been investigated as part of bioactive compound formulations aimed at enhancing therapeutic efficacy while minimizing side effects. Its incorporation into nanoparticle systems has been explored to improve drug delivery mechanisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Study Focus Findings
Study on SMA Mice Spinal Muscular AtrophyDemonstrated increased survival and improved neuromuscular junctions with Morpholino treatment.
Antiviral Research Viral InfectionsShowed potential for Morpholinos to inhibit viral replication through RNA interference mechanisms.
Cancer Cell Studies Anticancer ActivityIndicated that Morpholino derivatives can selectively target cancerous cells while sparing healthy tissues.

Conclusion and Future Directions

The applications of this compound extend across molecular biology, genetics, and medicinal chemistry, showcasing its versatility as a research tool and therapeutic agent. Ongoing studies aim to refine its delivery methods and expand its use in clinical settings, particularly for genetic disorders and cancer therapy.

Future research should focus on:

  • Enhancing delivery mechanisms to improve cellular uptake.
  • Investigating combination therapies involving Morpholinos.
  • Conducting clinical trials to establish safety and efficacy profiles.

Mechanism of Action

The mechanism of action of 5-Morpholino-2-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the modulation of various cellular processes, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the nitrobenzene moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

5-Morpholino-2-nitrobenzenecarboxamide (CAS No. 404009-38-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific signaling pathways involved in cancer progression. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzene ring, along with a morpholino group that enhances its solubility and biological activity. The structural formula can be represented as follows:

C9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is known to play a crucial role in cell growth, survival, and differentiation, particularly in various cancers. The compound's ability to inhibit STAT3 suggests its potential as an anticancer agent.

Key Findings:

  • STAT3 Inhibition : Research indicates that this compound effectively disrupts the phosphorylation and activation of STAT3, thereby preventing its translocation to the nucleus and subsequent transcription of target genes involved in oncogenesis .
  • Anticancer Activity : In vitro studies have shown that the compound can suppress the growth of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Biological Activity Observations References
STAT3 InhibitionSignificant reduction in phosphorylated STAT3 levels
Antiproliferative EffectsDecreased viability in cancer cell lines
Induction of ApoptosisIncreased markers for apoptosis

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that targeting STAT3 could be a promising strategy for breast cancer therapy .
  • Lung Cancer Study : Another investigation focused on A549 lung cancer cells demonstrated that this compound significantly inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .

Discussion

The findings surrounding this compound indicate its promising role as a therapeutic agent against various cancers through the inhibition of the STAT3 signaling pathway. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential utility in clinical settings.

Properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJYPRJHNYASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377099
Record name 5-morpholino-2-nitrobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404009-38-7
Record name 5-morpholino-2-nitrobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitrobenzamide (2.0 g, 10.0 mmol), morpholine (2.6 mL, 30 mmol), and K2CO3 (4.1 g, 30 mmol) in DMF (20 ml) was stirred at 110° C. for 24 h. The reaction mixture was poured into water (100 mL) and the resulting precipitate was collected by filtration and recrystallized from ethanol to yield the product as a yellow solid (0.5 g, 20%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
20%

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